molecular formula C24H27N3O6 B12743763 4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine CAS No. 83409-06-7

4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine

Cat. No.: B12743763
CAS No.: 83409-06-7
M. Wt: 453.5 g/mol
InChI Key: IRNOMFNPRRWSGR-UHFFFAOYSA-N
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Description

“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” typically involves multi-step organic reactions The starting materials often include 3,4,5-trimethoxybenzaldehyde and 2-aminobenzamide, which undergo condensation reactions to form the quinazoline core

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This makes them valuable in the study of cellular signaling pathways and cancer research.

Medicine

In medicine, compounds similar to “this compound” are investigated for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them versatile tools in various applications.

Mechanism of Action

The mechanism of action of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can disrupt cellular signaling pathways and lead to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Oxo-2-(4-oxo-2-phenyl-3(4H)-quinazolinyl)propyl)morpholine
  • 4-(1-Oxo-2-(4-oxo-2-(3,4-dimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine

Uniqueness

“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of potency and specificity compared to other quinazoline derivatives.

Properties

CAS No.

83409-06-7

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

3-(1-morpholin-4-yl-1-oxopropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C24H27N3O6/c1-15(23(28)26-9-11-33-12-10-26)27-22(25-18-8-6-5-7-17(18)24(27)29)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3

InChI Key

IRNOMFNPRRWSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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